5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate
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Overview
Description
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[24]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include diethylzinc, trifluoroacetic acid, and anhydrous dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl 6-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: This compound shares a similar spirocyclic structure but lacks the difluoro groups.
5-tert-Butyl 6-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate: Similar in structure but with different functional groups
Uniqueness
The presence of the difluoro groups in 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C13H19F2NO4 |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
5-O-tert-butyl 6-O-methyl (6S)-2,2-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(18)16-7-12(6-13(12,14)15)5-8(16)9(17)19-4/h8H,5-7H2,1-4H3/t8-,12?/m0/s1 |
InChI Key |
TZYVXHLYXQBEPH-KBPLZSHQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)OC)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC2(F)F |
Origin of Product |
United States |
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